L-Tyrosine, L-valyl-L-isoleucyl-

Description

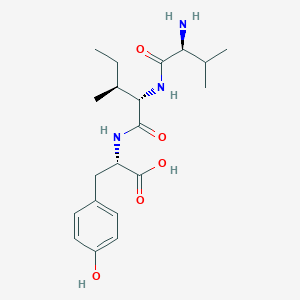

L-Tyrosine, L-valyl-L-isoleucyl- is a peptide derivative comprising L-Tyrosine linked to a dipeptide of L-valine and L-isoleucine. L-Tyrosine is a precursor for neurotransmitters like dopamine and norepinephrine , while valine and isoleucine contribute to muscle metabolism and energy regulation .

Properties

CAS No. |

730960-51-7 |

|---|---|

Molecular Formula |

C20H31N3O5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C20H31N3O5/c1-5-12(4)17(23-18(25)16(21)11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1 |

InChI Key |

BZWUSZGQOILYEU-STECZYCISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Attachment

Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing Val-Ile-Tyr due to its scalability and automation potential. The process begins with the selection of a resin, typically Wang or 2-chlorotrityl chloride (CTC) resin, which provides stable anchorage for the C-terminal tyrosine. The tyrosine residue is attached via its carboxyl group to the resin using a coupling agent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization.

Sequential Amino Acid Coupling

The stepwise addition of L-valine and L-isoleucine follows Fmoc/tBu chemistry protocols. Each amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or HOBt/DIC systems, ensuring coupling efficiencies exceeding 98% per cycle. Reaction conditions (e.g., 25°C for 2 hours in dimethylformamide) are optimized to prevent side reactions, such as aspartimide formation. After each coupling, the Fmoc group is removed with 20% piperidine in DMF, and the resin is rigorously washed to eliminate residual reagents.

Cleavage and Purification

Following chain assembly, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v). Crude product purity is assessed via reverse-phase HPLC, typically yielding 70–85% with a major peak corresponding to Val-Ile-Tyr. Final purification employs preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA), achieving >95% purity.

Solution-Phase Synthesis

Stepwise Condensation Approach

Solution-phase synthesis offers flexibility for small-scale production. The process involves sequential coupling of L-valine to L-isoleucine, followed by attachment to L-tyrosine. Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) facilitate amide bond formation, with N-hydroxysuccinimide (NHS) enhancing activation efficiency. For example, L-valine is first activated with DCC/NHS in tetrahydrofuran (THF), reacted with L-isoleucine methyl ester, and deprotected using aqueous NaOH.

Coupling Reagents and Solvent Systems

Critical to solution-phase success is the choice of solvent and coupling agent. Polar aprotic solvents (e.g., DMF, THF) stabilize the activated amino acid intermediates, while mixed solvents like dichloromethane (DCM)/DMF (4:1) improve solubility. Yields for each coupling step range from 65% to 80%, with total yields of 40–50% after three cycles.

Enzymatic and Biocatalytic Methods

Enzyme-Mediated Activation

Enzymatic synthesis leverages aminoacyl-tRNA synthetases or acylases to achieve stereospecific coupling. For instance, isoleucyl-tRNA synthetase selectively activates L-isoleucine, forming an adenylate intermediate that transfers to valine-tyrosine dipeptides. This method avoids racemization but requires precise control of ATP and Mg²+ concentrations to sustain enzymatic activity.

Racemic Resolution Techniques

A patented enzymatic resolution process for tyrosine derivatives demonstrates applicability to Val-Ile-Tyr synthesis. The method involves:

- Acylation : DL-tyrosine is acetylated using acetic anhydride in aqueous acetic acid, yielding N-acetyl-DL-tyrosine (95.5% yield).

- Enzymatic Hydrolysis : D-acylase immobilized on a column selectively hydrolyzes N-acetyl-D-tyrosine, leaving L-tyrosine intact. Reaction conditions (45°C, pH 7.5–8.0) ensure >90% enantiomeric excess (e.e.) for L-tyrosine.

- Peptide Bond Formation : Purified L-tyrosine is coupled to L-valyl-L-isoleucine using thermolysin in a reverse micelle system, achieving 60–70% yield.

Process Optimization and Scalability

Critical Reaction Parameters

Optimizing SPPS requires balancing coupling time, reagent stoichiometry, and temperature. For example, extending coupling times to 4 hours improves yields for sterically hindered residues like isoleucine, while maintaining HOBt concentrations at 0.4 M minimizes side reactions.

Table 1: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| SPPS | 70–85 | >95 | High |

| Solution-Phase | 40–50 | 80–90 | Moderate |

| Enzymatic Resolution | 60–70 | >90 | Industrial |

Industrial-Scale Production Considerations

Large-scale SPPS employs continuous-flow reactors to reduce solvent waste and improve throughput. Biotechnological approaches, such as recombinant Escherichia coli expressing peptide ligases, offer sustainable alternatives but require genetic engineering to optimize expression levels.

Analytical Validation

Purity and identity confirmation utilize tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR). For Val-Ile-Tyr, ESI-MS shows a molecular ion peak at m/z 393.5 [M+H]⁺, while ¹H NMR in D₂O reveals characteristic tyrosine aromatic protons at δ 6.8–7.2 ppm.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-valyl-L-isoleucyl- can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group in L-tyrosine can lead to the formation of dopaquinone, which is a key intermediate in melanin biosynthesis.

Scientific Research Applications

L-Tyrosine, L-valyl-L-isoleucyl- has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and degradation mechanisms.

Biology: The tripeptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications in the treatment of metabolic disorders and as a component of peptide-based drugs.

Industry: The compound can be utilized in the production of bioactive peptides for use in nutraceuticals and functional foods.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-valyl-L-isoleucyl- involves its interaction with specific molecular targets such as enzymes and receptors. The tripeptide can modulate enzymatic activity by acting as a substrate or inhibitor. For example, it may inhibit angiotensin-converting enzyme (ACE), thereby regulating blood pressure. The pathways involved include the renin-angiotensin system and other signaling cascades that control physiological processes.

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- NALT Efficacy : While some studies claim NALT is poorly metabolized , others confirm its conversion to L-Tyrosine in the brain, necessitating dose-response studies for clarity .

- Enzymatic Specificity: ThiH and NosL’s divergent cleavage patterns (Cα–Cβ vs. Cα–C bonds) underscore the challenge of predicting reactivity in peptide derivatives .

Q & A

Q. What analytical methods are recommended for detecting L-tyrosine modifications in peptide complexes?

Thin-layer chromatography (TLC) with solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) is effective for distinguishing nitrosated or nitrated derivatives of L-tyrosine in peptides. Post-chromatographic ninhydrin staining and spectrophotometric analysis (400–540 nm) enhance detection sensitivity. This method is validated for identifying aromatic ring modifications while preserving amino group reactivity .

Q. How can researchers design experiments to assess L-tyrosine’s impact on cognitive flexibility under stress?

Use double-blind, placebo-controlled crossover studies with standardized cognitive tasks (e.g., working memory or impulse control tests). Administer 2 g L-tyrosine dissolved in a vehicle (e.g., orange juice) and compare performance metrics (error rates, reaction times) between treatment and placebo groups. Ensure counterbalanced session orders to mitigate practice effects .

Q. What experimental models are suitable for studying L-valyl-L-isoleucyl-L-tyrosine’s stability in biological systems?

Utilize in vitro buffer systems (pH 7.0–7.4, 37°C) to simulate physiological conditions. Monitor degradation via HPLC or mass spectrometry. For in vivo models, consider nasal absorption studies using carrier-mediated transport assays, as demonstrated for L-tyrosine derivatives .

Advanced Research Questions

Q. How can contradictory findings on L-tyrosine’s cognitive effects be resolved methodologically?

Conduct meta-analyses of studies stratified by stressor type (physical vs. psychological) and task complexity. For example, L-tyrosine improves "top-down" cognitive control in high-stress scenarios but may not affect subconscious distractions. Use mixed-effects models to account for variability in dosing (e.g., 100–300 mg/kg) and participant baselines (e.g., catecholamine levels) .

Q. What strategies optimize the detection of peptide-bound L-tyrosine in complex biological matrices?

Combine enzymatic digestion (e.g., trypsin) with targeted LC-MS/MS using stable isotope-labeled internal standards. For oxidative modifications (e.g., dityrosine), employ redox-sensitive fluorescent probes or immunoprecipitation with anti-nitrotyrosine antibodies .

Q. How do structural modifications of L-valyl-L-isoleucyl-L-tyrosine alter its pharmacokinetics?

Modify the peptide’s N- or C-terminus with acetyl or methyl groups and assess log P (octanol-water partition coefficient) and pKa shifts. Compare nasal absorption rates using in situ perfusion models, where esterification increases lipophilicity but may reduce carrier-mediated uptake .

Q. What experimental controls are critical when studying L-tyrosine’s role in neurotransmitter synthesis?

Include assays for competing substrates (e.g., phenylalanine) and inhibitors of tyrosine hydroxylase. Measure dopamine/norepinephrine levels via microdialysis in animal models or platelet-rich plasma in humans. Normalize data to baseline catecholamine turnover rates .

Data Contradiction and Optimization

Q. Why do studies report conflicting results on L-tyrosine’s efficacy in non-stressful conditions?

Discrepancies arise from task-specific dopamine demands. For example, L-tyrosine enhances performance in cognitively demanding tasks (e.g., N-back tests) but not in simple recognition tasks. Use functional MRI to correlate tyrosine intake with prefrontal cortex activation during task execution .

Q. How can researchers optimize TLC autography for quantifying tyrosinase activity in peptide complexes?

Validate enzyme-substrate ratios (e.g., 7.76 U/cm² tyrosinase, 99.4 nmol/cm² L-tyrosine) using response surface methodology. Confirm reproducibility via triplicate runs and normalize spot intensity to a 3-nitrotyrosine reference standard .

Methodological Best Practices

- For peptide synthesis : Use Fmoc solid-phase synthesis with HBTU/HOBt activation to ensure high yields of L-valyl-L-isoleucyl-L-tyrosine. Confirm purity via MALDI-TOF MS .

- For human trials : Adhere to IRB protocols for participant selection, emphasizing double-blinding and crossover designs to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.